

# An In-depth Technical Guide to 4-(2-Bromophenoxy)butanenitrile

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## Compound of Interest

Compound Name: 4-(2-Bromophenoxy)butanenitrile

Cat. No.: B1292915

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CAS Number: 1016513-26-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-(2-Bromophenoxy)butanenitrile** is a bifunctional organic molecule that holds significant potential as a versatile intermediate in the synthesis of complex chemical entities, particularly within the pharmaceutical and agrochemical industries. Its structure, incorporating a brominated aromatic ring, an ether linkage, and a nitrile group, offers multiple reaction sites for molecular elaboration. The presence of the 2-bromophenyl moiety provides a handle for various cross-coupling reactions, enabling the construction of intricate biaryl systems, which are prevalent in many biologically active compounds. The butanenitrile chain, with its ether linkage, offers conformational flexibility and potential for hydrogen bonding interactions, while the terminal nitrile group can be readily transformed into other valuable functionalities such as amines, carboxylic acids, and tetrazoles. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of **4-(2-Bromophenoxy)butanenitrile**, with a focus on its utility in drug discovery and development.

## Physicochemical Properties

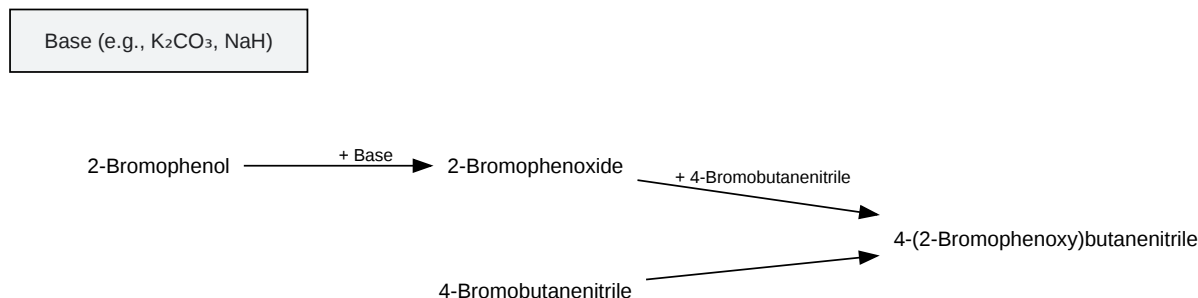
A summary of the key physicochemical properties of **4-(2-Bromophenoxy)butanenitrile** is presented in the table below. These values are calculated based on its chemical structure and are essential for understanding its behavior in various chemical and biological systems.

Property	Value	Source
CAS Number	1016513-26-0	[1]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> BrNO	[1]
Molecular Weight	240.10 g/mol	---
Appearance	Expected to be a colorless to pale yellow oil or low-melting solid	---
Boiling Point	Not available	---
Melting Point	Not available	---
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.	---
Purity	>95% (commercially available)	[1]

## Synthesis and Mechanistic Pathway

The most logical and widely applicable method for the synthesis of **4-(2-Bromophenoxy)butanenitrile** is the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[2][3][4] In this case, 2-bromophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 4-bromobutanenitrile.

## Reaction Scheme:



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Caption: General scheme of the Williamson ether synthesis for **4-(2-Bromophenoxy)butanenitrile**.

## Experimental Protocol (Adapted from a similar synthesis)

The following is a detailed, step-by-step methodology adapted from the synthesis of a structurally related compound, 4-(2-propyl-3-chlorophenoxy)butane nitrile.[5] This protocol serves as a robust starting point for the synthesis of **4-(2-Bromophenoxy)butanenitrile**.

Materials:

- 2-Bromophenol
- 4-Bromobutanenitrile
- Anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous Acetone or Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

#### Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone or DMF.
- **Addition of Alkyl Halide:** To the stirred suspension, add 4-bromobutanenitrile (1.1 equivalents) at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetone or DMF.
- **Extraction:** Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure **4-(2-Bromophenoxy)butanenitrile**.

## Spectroscopic Characterization (Predicted)

While specific experimental spectra for **4-(2-Bromophenoxy)butanenitrile** are not readily available in the public domain, its structure allows for the prediction of its key spectroscopic

features based on the analysis of its constituent functional groups.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.6	d	1H	Ar-H
~ 7.3	t	1H	Ar-H
~ 7.0	d	1H	Ar-H
~ 6.9	t	1H	Ar-H
~ 4.1	t	2H	-O-CH <sub>2</sub> -
~ 2.6	t	2H	-CH <sub>2</sub> -CN
~ 2.2	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic and aliphatic carbons, as well as the nitrile carbon.

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 155	Ar-C-O
~ 133	Ar-C
~ 128	Ar-C
~ 122	Ar-C
~ 118	-C $\equiv$ N
~ 115	Ar-C
~ 113	Ar-C-Br
~ 67	-O-CH <sub>2</sub> -
~ 25	-CH <sub>2</sub> -
~ 15	-CH <sub>2</sub> -CN

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~ 3100-3000	Aromatic C-H stretch
~ 2950-2850	Aliphatic C-H stretch
~ 2250-2230	C $\equiv$ N stretch (nitrile)
~ 1600-1450	Aromatic C=C stretch
~ 1250-1200	Aryl-O-C stretch (ether)
~ 1050-1000	C-Br stretch

## Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

m/z	Assignment
240/242	[M] <sup>+</sup> (Molecular ion)
172/174	[M - CH <sub>2</sub> CH <sub>2</sub> CN] <sup>+</sup>
157/159	[M - OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CN] <sup>+</sup>

## Applications in Medicinal Chemistry and Drug Development

The structural motifs present in **4-(2-Bromophenoxy)butanenitrile** make it a valuable building block in the design and synthesis of novel therapeutic agents.

### The Role of the Nitrile Group

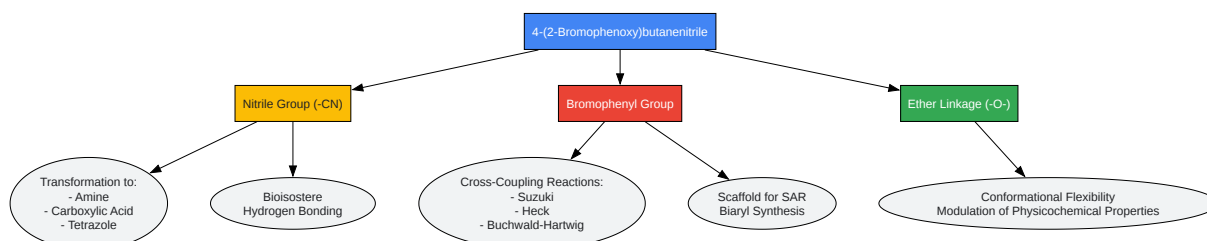
The nitrile group is a versatile functional group in drug design.<sup>[9][10]</sup> It can act as a bioisostere for a carbonyl group or a halogen, and can participate in hydrogen bonding interactions with biological targets. Furthermore, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a wide range of other functionalities. It is also a key precursor for the synthesis of tetrazoles, which are important carboxylic acid bioisosteres in medicinal chemistry.

### The Utility of the Bromophenyl Moiety

The 2-bromophenyl group serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse substituents at the 2-position of the phenoxy ring, enabling the exploration of structure-activity relationships (SAR) during lead optimization.

### Potential Therapeutic Areas

Compounds containing phenoxy and nitrile functionalities have been explored for a wide range of therapeutic applications, including as enzyme inhibitors and receptor modulators. For instance, bromophenol derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase.[4] The overall structure of **4-(2-Bromophenoxy)butanenitrile** suggests its potential as a scaffold for the development of novel inhibitors of various enzymes or as a fragment for fragment-based drug discovery campaigns.



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Caption: Potential applications of **4-(2-Bromophenoxy)butanenitrile** in medicinal chemistry.

## Conclusion

**4-(2-Bromophenoxy)butanenitrile** is a valuable and versatile chemical intermediate with significant potential for application in organic synthesis, particularly in the field of drug discovery. Its synthesis via the Williamson ether synthesis is straightforward and amenable to scale-up. The presence of multiple reactive sites allows for a wide range of chemical modifications, making it an attractive scaffold for the generation of diverse compound libraries. This technical guide provides a foundational understanding of this molecule, which should serve as a useful resource for researchers and scientists working to develop the next generation of therapeutics.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(2-Bromophenoxy)butanenitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292915/docs#an-in-depth-technical-guide-to-4-2-bromophenoxy-butanenitrile>]

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